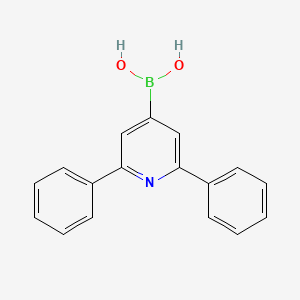
(2,6-Diphenylpyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Diphenylpyridin-4-yl)boronic acid: is a boronic acid derivative with the chemical formula C17H14BNO2. It features a pyridine ring substituted with two phenyl groups and a boronic acid functional group. Boronic acids are known for their unique reactivity, making this compound interesting for various applications .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common method involves the reaction of 4-bromopyridine with phenylboronic acid in the presence of a palladium catalyst (such as PdCl2(PhCN)2) and a base (e.g., potassium carbonate). The reaction occurs through Suzuki-Miyaura cross-coupling, resulting in the desired product.
Industrial Production:: Industrial-scale production typically involves optimizing the reaction conditions, scaling up the process, and ensuring high yields. Detailed industrial methods may be proprietary, but they follow similar principles as the laboratory-scale synthesis.
Analyse Des Réactions Chimiques
Reactivity::
(2,6-Diphenylpyridin-4-yl)boronic acid: participates in various chemical reactions:
Suzuki-Miyaura Coupling: As mentioned earlier, it undergoes cross-coupling reactions with aryl or vinyl halides to form biaryl compounds.
Oxidation: Boronic acids can be oxidized to corresponding phenols.
Reduction: Reduction of the boronic acid group can yield the corresponding alcohol.
Substitution: The boron atom can be replaced by other nucleophiles.
- Palladium catalysts (e.g., PdCl2(PhCN)2)
- Base (e.g., potassium carbonate)
- Organic solvents (e.g., DMF, THF)
Major Products:: The major products depend on the specific reaction. In Suzuki-Miyaura coupling, the biaryl product is the primary outcome.
Applications De Recherche Scientifique
(2,6-Diphenylpyridin-4-yl)boronic acid: finds applications in:
Organic Synthesis: As a versatile building block for designing new molecules.
Medicinal Chemistry: It can serve as a pharmacophore in drug discovery.
Materials Science: For functional materials and sensors.
Catalysis: As ligands for transition metal catalysis.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For example:
- In drug design, it may interact with specific protein targets.
- In catalysis, it can coordinate with transition metals to facilitate reactions.
Comparaison Avec Des Composés Similaires
(2,6-Diphenylpyridin-4-yl)boronic acid: stands out due to its unique combination of boronic acid functionality and the pyridine ring. Similar compounds include other boronic acids and pyridine derivatives, but this specific structure sets it apart.
Remember that this compound’s applications continue to evolve as research progresses.
Propriétés
Formule moléculaire |
C17H14BNO2 |
|---|---|
Poids moléculaire |
275.1 g/mol |
Nom IUPAC |
(2,6-diphenylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C17H14BNO2/c20-18(21)15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12,20-21H |
Clé InChI |
FCEJIENCEXEAHT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


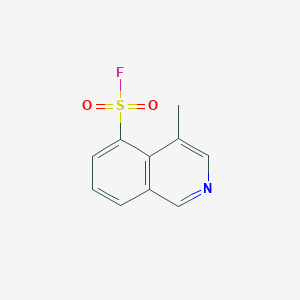
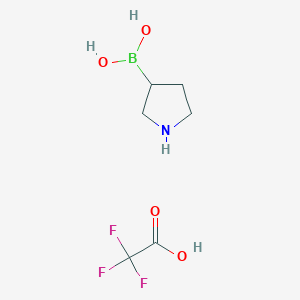
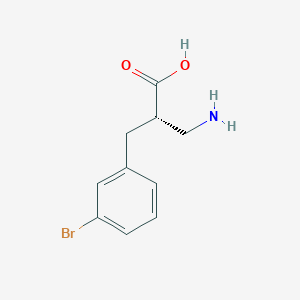


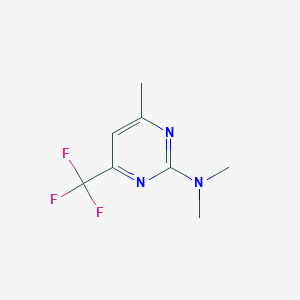
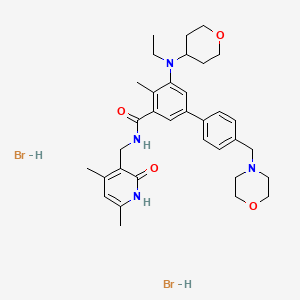

![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12963621.png)
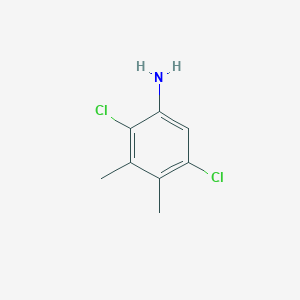
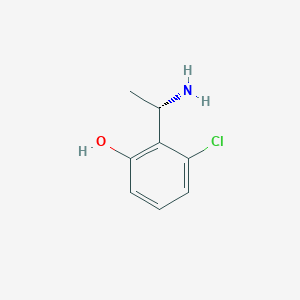
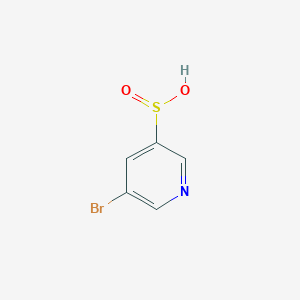
![Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12963657.png)
![Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12963659.png)
